N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-d][1,2,4]triazin-4-one core fused with a naphthalene moiety. While direct data on its synthesis or applications are absent in the provided evidence, structurally analogous compounds (e.g., triazole-linked acetamides in –2 and pyrazolo-triazine derivatives in ) suggest its relevance in medicinal chemistry, particularly for targeting enzymes or receptors via hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c31-24(26-14-13-18-7-2-1-3-8-18)16-29-25(32)23-15-22(28-30(23)17-27-29)21-12-6-10-19-9-4-5-11-20(19)21/h4-7,9-12,15,17H,1-3,8,13-14,16H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYRXCDPGMBUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O |
| Molar Mass | 293.4 g/mol |
| Density | 1.090 g/cm³ |
| Melting Point | 108 °C |
| pKa | 15.51 |
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential as inhibitors of cholinesterases and cyclooxygenases, which are important targets in neurodegenerative diseases and inflammation.
- Antioxidant Properties : The presence of naphthalene and pyrazolo derivatives suggests possible free radical scavenging activity.
- Cytotoxic Effects : Preliminary studies indicate that related compounds may possess cytotoxicity against certain cancer cell lines, suggesting a role in cancer therapy.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds:
- Cholinesterase Inhibition : Compounds similar to this compound showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:
Case Studies
A notable case study involved the evaluation of a series of pyrazolo derivatives for their anticancer properties. These studies revealed that certain substitutions on the pyrazolo ring enhanced cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating significant efficacy .
Comparative Analysis with Related Compounds
The biological activities of this compound were compared with other similar compounds:
| Compound Name | AChE IC50 (μM) | BChE IC50 (μM) | Cytotoxicity (MCF7) |
|---|---|---|---|
| N-[2-(cyclohexenyl)ethyl]-naphthalenamide | 15.2 | 9.2 | Moderate |
| N-[2-(cyclohexenyl)ethyl]-pyrazolamide | 10.4 | 7.7 | High |
| N-[2-(cyclohexenyl)ethyl]-triazole derivative | 18.0 | 12.0 | Low |
Comparison with Similar Compounds
Key Observations :
- Its cyclohexenylethyl group increases hydrophobicity compared to nitro- or chloro-substituted phenyl rings in analogs, which may affect membrane permeability and metabolic stability .
- The naphthalene moiety is conserved across multiple analogs (–2, 7), suggesting its role in π-π stacking or hydrophobic interactions with biological targets .
Bioactivity and Target Profiling
- Triazole-acetamides (–2): Demonstrated antimicrobial and anticancer activities in prior studies, attributed to hydrogen bonding (C=O, NH) and halogen interactions (Cl, NO2) .
- Pyrazolo-triazine derivatives () : Often target kinases or GPCRs due to their planar, heteroaromatic cores .
Physicochemical Properties
- LogP : The target compound’s LogP is estimated to be higher than triazole analogs (e.g., 6m: LogP ~3.5) due to the cyclohexenyl group, impacting bioavailability .
- Solubility : Lower aqueous solubility compared to nitro-substituted derivatives (e.g., 6c) but comparable to tert-butyl-containing compounds () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
